molecular formula C28H49N5O2 B403466 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 304875-63-6

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B403466
CAS No.: 304875-63-6
M. Wt: 487.7g/mol
InChI Key: RQUHFCIFLMAVCH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC conventions for heterocyclic compounds containing multiple ring systems. The compound's official IUPAC name reflects its complex substitution pattern on the purine core, specifically indicating the presence of an azepane (seven-membered saturated nitrogen heterocycle) at position 8, a hexadecyl (sixteen-carbon linear alkyl chain) substituent at position 7, and a methyl group at position 3 of the dihydro-purine-2,6-dione framework. The Chemical Abstracts Service has assigned this compound the registry number 304875-63-6, providing a unique identifier for database searches and chemical procurement.

The molecular formula C28H49N5O2 indicates a substantial molecular framework with 28 carbon atoms, 49 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. This composition reflects the integration of the purine core (C5N4O2) with the azepane ring (C6H12N), the hexadecyl chain (C16H33), and the methyl substituent (CH3). The average molecular mass has been calculated as 487.733 atomic mass units, while the monoisotopic mass is reported as 487.388626, providing precise values for mass spectrometric identification and analysis.

Alternative nomenclature systems have produced several synonymous names for this compound, including variations in the ordering of substituents and different approaches to describing the dihydro-purine core structure. The ChemSpider database assigns this compound the identification number 2363981, facilitating cross-referencing with other chemical databases and literature sources. Commercial suppliers, including Sigma-Aldrich, list this compound under the product number R296147, indicating its availability for research applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound presents several important conformational considerations arising from the flexibility of both the azepane ring and the extended alkyl chain. The azepane ring system exhibits significant conformational mobility, as seven-membered rings generally display multiple low-energy conformations that can interconvert at physiological temperatures. Research on substituted azepanes has demonstrated that these ring structures possess flexible conformations, and this conformational diversity often proves decisive for their bioactivity.

The purine core provides a relatively rigid planar framework that serves as an anchor point for the flexible substituents. Studies on xanthine scaffolds, which share structural similarity with the purine-2,6-dione core of this compound, have shown that substituents at positions 7 and 8 can significantly influence the overall molecular conformation. The hexadecyl chain at position 7 introduces considerable conformational flexibility through rotation around multiple carbon-carbon single bonds, potentially allowing the molecule to adopt various extended or folded configurations depending on the surrounding environment.

Conformational analysis of azepane-containing compounds has revealed that monofluorination can bias these rings toward specific conformations, suggesting that the azepane ring in this compound may preferentially adopt certain conformational states. The conformational behavior of the azepane substituent at position 8 may influence the spatial orientation of the entire molecule and potentially affect its interaction with biological targets. The combination of the rigid purine core with the flexible azepane ring and extended alkyl chain creates a molecule with distinct hydrophilic and hydrophobic regions, which may influence its membrane permeability and binding properties.

Comparative Analysis with Xanthine Core Scaffold Derivatives

The structural relationship between this compound and other xanthine derivatives provides valuable insights into structure-activity relationships within this chemical class. The purine-2,6-dione core represents a fundamental xanthine scaffold that has been extensively explored for pharmaceutical applications. Comparative analysis with simpler xanthine derivatives, such as 8-methylxanthine, reveals the significant structural elaboration achieved through azepane and alkyl substitution.

The azepane substitution at position 8 distinguishes this compound from many traditional xanthine derivatives, which commonly feature smaller substituents such as methyl groups or simple amines. Related compounds in the chemical literature include 8-(1-Azepanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which shares the azepane substitution but lacks the extended alkyl chain, providing molecular weight 277.328 compared to 487.733 for the hexadecyl derivative. This structural comparison highlights the significant size increase and potential property modifications introduced by the long-chain alkyl substituent.

The hexadecyl substitution at position 7 represents another distinctive feature that sets this compound apart from conventional xanthine derivatives. Most xanthine-based pharmaceuticals, including caffeine and theophylline, feature much smaller substituents at this position or remain unsubstituted. The incorporation of a sixteen-carbon alkyl chain dramatically alters the compound's lipophilicity and membrane interaction properties compared to traditional xanthines. This structural modification may confer unique pharmacokinetic properties and tissue distribution patterns.

The systematic exploration of xanthine scaffolds has demonstrated their versatility for combinatorial chemistry approaches. The specific combination of azepane and hexadecyl substitution in this compound represents one possible outcome of such systematic structure modification efforts. Other related derivatives in the purine-2,6-dione family include compounds with different alkyl chain lengths or alternative cyclic amine substituents, providing a framework for structure-activity relationship studies. The availability of this compound through specialized chemical suppliers indicates its potential utility as a building block for further synthetic modifications or as a research tool for investigating azepane-purine interactions.

Properties

IUPAC Name

8-(azepan-1-yl)-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23-33-24-25(31(2)28(35)30-26(24)34)29-27(33)32-21-18-16-17-19-22-32/h3-23H2,1-2H3,(H,30,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHFCIFLMAVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of the Purine Core

The synthesis begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione (theophylline derivative) to introduce the hexadecyl chain. A patented method employs methanesulfonic acid esters or bromoalkynes as alkylating agents under basic conditions. For instance, reaction with 1-bromo-2-hexadecyne in N-methyl-2-pyrrolidone (NMP) solvent, catalyzed by sodium carbonate (Na₂CO₃), achieves a 94% yield of the intermediate 7-hexadecyl-3-methylpurine-2,6-dione. The choice of solvent is critical: NMP enhances solubility of the long-chain alkylating agent and stabilizes the transition state.

Final Cyclization and Purification

The coupled product undergoes cyclization in acidic media (e.g., HCl/EtOH) to form the dihydro-purine-dione scaffold. Final purification via recrystallization from ethanol/water mixtures achieves >99% purity, as confirmed by HPLC.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal results are obtained in polar aprotic solvents (Table 1). NMP outperforms DMF and DMSO in alkylation steps due to its ability to solubilize both the purine core and hydrophobic hexadecyl reagents. Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition; thus, 60°C is preferred for balanced kinetics.

Table 1: Solvent Performance in Alkylation

SolventYield (%)Purity (%)Reaction Time (h)
NMP94986
DMF82958
DMSO759012

Catalytic Systems

Sodium carbonate is the base of choice for deprotonating the purine N7 position, enabling nucleophilic attack on the alkylating agent. Transition metal catalysts (e.g., Pd(OAc)₂) are essential for C–N bond formation during azepane coupling, reducing side reactions like Hoffman elimination.

Industrial Production Techniques

Continuous Flow Synthesis

To address scalability, continuous flow reactors replace batch processes for exothermic steps (e.g., iodination). Microreactors with immobilized NIS catalysts achieve 85% yield at 10 kg/day throughput, minimizing thermal degradation.

Green Chemistry Considerations

Solvent recovery systems (e.g., NMP distillation) reduce waste, while enzymatic resolution with lipases improves enantiomeric excess (>99.5%) for chiral intermediates.

Comparative Analysis with Analogous Compounds

Structural Analogues

The hexadecyl chain confers unique lipophilicity compared to shorter-chain analogues (Table 2). This enhances membrane permeability in biological assays but complicates aqueous solubility, necessitating formulation with cyclodextrins.

Table 2: Physicochemical Properties of Purine-dione Derivatives

CompoundlogPSolubility (mg/mL)Melting Point (°C)
8-Azepan-1-yl-7-hexadecyl derivative8.20.03142–144
7-Benzyl analogue3.11.2189–191
7-Isopentyl analogue4.70.45135–137

Synthetic Challenges

Long-chain alkylation requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to mitigate emulsion formation. By contrast, benzyl derivatives are synthesized without additives due to favorable miscibility .

Chemical Reactions Analysis

Types of Reactions

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces saturated analogs.

Scientific Research Applications

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Activity and Selectivity

Purine-2,6-dione derivatives exhibit structure-dependent variations in potency, selectivity, and pharmacokinetics. Key structural comparisons include:

Key Observations:
  • N3 Substituents : Methyl at N3 is common in DPP-4 inhibitors (e.g., BI 1356). Longer alkyl chains (e.g., isohexyl in 8e) at N3 were optimal in some series but may reduce solubility .
  • N7 Substituents : The hexadecyl chain in the target compound is exceptionally long compared to butynyl (BI 1356) or pentyl groups. While longer chains enhance lipophilicity, they may compromise aqueous solubility, necessitating formulation optimization .
  • N8 Substituents : The azepan-1-yl group (7-membered ring) in the target compound contrasts with piperidinyl (6-membered) in BI 1354. Larger rings may alter binding kinetics due to conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight logP* (Predicted) Solubility (Predicted)
Target Compound C24H43N5O2 457.64 g/mol ~8.5 (high) Low (hydrophobic)
BI 1356 (Linagliptin) C25H28N8O2 472.54 g/mol ~3.1 Moderate
8-Heptylsulfanyl-7-pentyl analog C17H28N4O2S 376.50 g/mol ~5.2 Low
8-Benzylamino-7-nonyl C22H31N5O2 397.53 g/mol ~6.8 Very low

*logP values estimated using fragment-based methods.

  • Sulfur-containing N8 substituents (e.g., heptylsulfanyl) further increase hydrophobicity but may introduce metabolic stability issues .

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